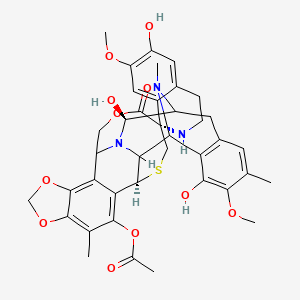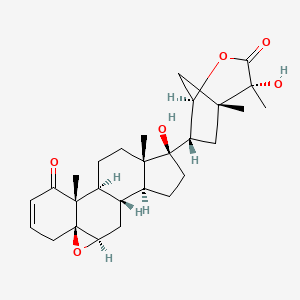
Calcium dihexo-2,5-diulosonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium dihexo-2,5-diulosonate is an organic calcium salt with the molecular formula C12H14CaO14 and a molecular weight of 422.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calcium dihexo-2,5-diulosonate typically involves the reaction of hexo-2,5-diulosonic acid with calcium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the calcium salt. The general reaction can be represented as:
Hexo-2,5-diulosonic acid+Calcium hydroxide→Calcium dihexo-2,5-diulosonate+Water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Calcium dihexo-2,5-diulosonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Calcium dihexo-2,5-diulosonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as a calcium supplement and in the treatment of certain metabolic disorders.
Industry: It is used in the production of biodegradable materials and as an additive in food and pharmaceuticals.
Mechanism of Action
The mechanism by which calcium dihexo-2,5-diulosonate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a calcium ion donor, influencing various calcium-dependent processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Calcium dihexo-2,5-diulosonate can be compared with other calcium salts and hexo-2,5-diulosonate derivatives:
Calcium gluconate: Similar in being a calcium salt, but differs in its sugar acid component.
Calcium lactate: Another calcium salt with different applications and properties.
Hexo-2,5-diulosonic acid: The parent acid of this compound, used in similar contexts but without the calcium ion.
The uniqueness of this compound lies in its specific structural configuration and the resulting properties, which make it suitable for specialized applications in various fields.
Properties
CAS No. |
24940-63-4 |
|---|---|
Molecular Formula |
C12H14CaO14 |
Molecular Weight |
422.31 g/mol |
IUPAC Name |
calcium;(3S,4S)-3,4,6-trihydroxy-2,5-dioxohexanoate |
InChI |
InChI=1S/2C6H8O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*3-4,7,9-10H,1H2,(H,12,13);/q;;+2/p-2/t2*3-,4+;/m11./s1 |
InChI Key |
RKFLKNFLAJISPF-OGXRZFKVSA-L |
SMILES |
C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O.C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O.[Ca+2] |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H](C(=O)C(=O)[O-])O)O)O.C(C(=O)[C@H]([C@@H](C(=O)C(=O)[O-])O)O)O.[Ca+2] |
Canonical SMILES |
C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O.C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O.[Ca+2] |
Key on ui other cas no. |
53736-12-2 24940-63-4 |
Synonyms |
2,5-diketo-D-gluconate 2,5-diketogluconate 2,5-dioxo-D-gluconate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE](/img/structure/B1215011.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B1215013.png)











